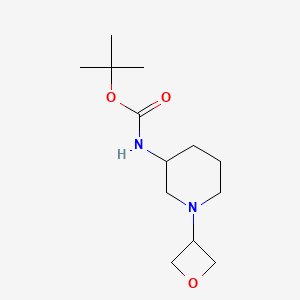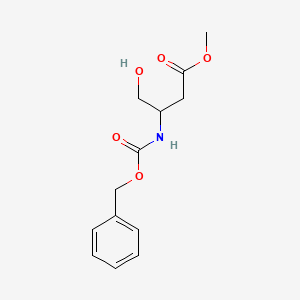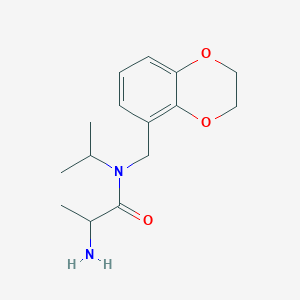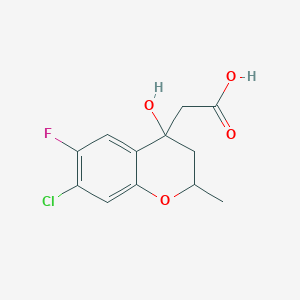![molecular formula C7H13NO B14786635 [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[310]hexan-6-yl]methanol is a bicyclic compound with a unique structure that includes a three-membered azabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol typically involves the formation of the azabicyclo ring followed by the introduction of the methyl and methanol groups. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azabicyclo ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary but often involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The methanol group can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and applications.
[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol: Lacks the methyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
The unique structure of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[310]hexan-6-yl]methanol, particularly the presence of the methyl group and the azabicyclo ring, gives it distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c1-7-4-8-2-5(7)6(7)3-9/h5-6,8-9H,2-4H2,1H3/t5?,6?,7-/m1/s1 |
Clé InChI |
QGCNNNROUOSZRO-KPGICGJXSA-N |
SMILES isomérique |
C[C@@]12CNCC1C2CO |
SMILES canonique |
CC12CNCC1C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)



phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)

![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)
